Propan-2-yl biphenyl-2-carboxylate
Description
Propan-2-yl biphenyl-2-carboxylate is an ester derivative of biphenyl-2-carboxylic acid, where the hydroxyl group of the carboxylic acid is replaced by an isopropoxy (propan-2-yl) group. Biphenyl carboxylates are often utilized in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and tunable ester functionalities. The isopropyl ester group may influence solubility, hydrolysis kinetics, and crystallinity compared to other alkyl esters .
Properties
CAS No. |
65936-11-0 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
propan-2-yl 2-phenylbenzoate |
InChI |
InChI=1S/C16H16O2/c1-12(2)18-16(17)15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-12H,1-2H3 |
InChI Key |
MCPBZXXXEOFTPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl biphenyl-2-carboxylate typically involves the esterification of biphenyl-2-carboxylic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl biphenyl-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted biphenyl derivatives depending on the specific reaction.
Scientific Research Applications
Propan-2-yl biphenyl-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Propan-2-yl biphenyl-2-carboxylate exerts its effects involves the interaction of the ester group with various molecular targets. The ester can undergo hydrolysis to form biphenyl-2-carboxylic acid and isopropanol, which can then participate in further biochemical pathways. The biphenyl moiety can interact with aromatic receptors and enzymes, influencing various biological processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Biphenyl-2-carboxylate Esters
Table 2: Substituent Impact on Ester Reactivity
Research and Regulatory Gaps
- Toxicity Data: Limited toxicological profiles for isopropyl biphenyl carboxylates; analogous compounds () highlight the need for comprehensive safety studies.
- Regulatory Status : Brominated and fluorinated derivatives may require hazard labeling under REACH or CLP regulations, depending on substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
